molecular formula C11H12ClNO4S B2758362 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid CAS No. 887129-69-3

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid

Cat. No.: B2758362
CAS No.: 887129-69-3
M. Wt: 289.73
InChI Key: LUIBZWXZBWILST-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid is a benzoic acid derivative featuring a chloro substituent at the ortho position (C2) and a 1,2-thiazinane 1,1-dioxide heterocycle at the para position (C4). This structure is of interest in medicinal chemistry due to the pharmacological relevance of sulfone-containing heterocycles, which are associated with anti-inflammatory, antibacterial, and analgesic activities .

Properties

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-10-7-8(3-4-9(10)11(14)15)13-5-1-2-6-18(13,16)17/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIBZWXZBWILST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture

The target compound features a benzoic acid core substituted at the 2-position with a chlorine atom and at the 4-position with a 1,2-thiazinan-1,1-dioxide moiety. The thiazinan ring is a six-membered heterocycle containing one sulfur and one nitrogen atom, with two adjacent oxygen atoms forming a sulfone group. This structure imposes significant synthetic challenges due to:

  • Regioselective chlorination at the ortho position relative to the thiazinan substituent.
  • Stability of the sulfone group under oxidative conditions required for benzoic acid formation.
  • Stereoelectronic effects influencing cyclization during thiazinan ring synthesis.

Established Synthetic Routes

Chlorination-Oxidation Cascade Methodology

A patent from China (CN102627591B) details a two-step protocol for analogous benzoic acid derivatives, providing a foundational framework for adaptation:

Step 1: Directed Chlorination

Reaction Conditions

  • Substrate : 4-Methylsulfonyltoluene analogs
  • Catalyst : Iron powder (3-5 wt%)
  • Solvent : Low-polarity media (CCl₄/CH₂Cl₂ mixture)
  • Temperature : 85-95°C
  • Chlorine Gas : Stoichiometric excess (1.3-1.5 equiv)

This step achieves >93% yield of 2-chloro-4-methylsulfonyltoluene through radical-mediated electrophilic aromatic substitution, with iron(III) chloride generated in situ enhancing regioselectivity.

Step 2: Nitric Acid Oxidation

Optimized Parameters

  • Oxidant : 55-65% HNO₃ (63% optimal)
  • Temperature : 175-195°C
  • Reaction Time : 4-6 hours

The methyl group undergoes vigorous oxidation to carboxylic acid with 85-86% yield, demonstrating tolerance for electron-withdrawing sulfone groups.

Adaptation Potential :
Replacing the methylsulfonyl group with 1,2-thiazinan-1,1-dioxide would require:

  • Pre-installation of thiazinan moiety prior to chlorination
  • Verification of sulfone stability under HNO₃ oxidation conditions

Thiazinan Ring Construction Strategies

Sulfonamide Cyclization Approach

The PubChem entry (CID 7685789) for a related benzamide derivative suggests potential retro-synthetic disconnections:

Key Intermediate :
2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Hypothetic Pathway :

  • Sulfonamide Formation :
    $$ \text{2-Chloro-4-aminobenzoic acid} + \text{Butane-1,4-sultam} \xrightarrow{\text{EDC/HOBt}} \text{Amide intermediate} $$
  • Ring Expansion :
    Acid-catalyzed cyclization to form thiazinan-dioxide:
    $$
    \text{Amide} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Thiazinan-dioxide}
    $$

  • Hydrolysis :
    $$ \text{Benzamide} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Benzoic acid} $$

Alternative Methodologies from Patent Literature

Pyrazole Intermediate Utilization

IL238044A discloses methods for constructing complex heterocyclic systems via pyrazole intermediates:

Relevant Features :

  • Regioselective Cross-Coupling : Buchwald-Hartwig amination for nitrogen insertion
  • Sulfone Transfer : Use of sulfonyl chlorides in ring-forming reactions

Adaptation Strategy :

  • Introduce thiazinan via Pd-catalyzed coupling
  • Sequential chlorination/oxidation as per CN102627591B

Process Optimization Considerations

Solvent Selection

Data from CN102627591B emphasizes solvent polarity effects:

Reaction Stage Optimal Solvent Dielectric Constant (ε)
Chlorination CCl₄/CH₂Cl₂ 2.2/8.9
Oxidation Neat HNO₃ -

Low-polarity media favor radical chlorination pathways while minimizing sulfone decomposition.

Temperature Profiling

Critical Ranges :

  • Chlorination : 85-95°C (prevents over-chlorination)
  • Oxidation : 175-195°C (balances reaction rate vs. decomposition)

Exceeding 195°C leads to decarboxylation yields dropping below 70%.

Analytical Characterization

Spectroscopic Fingerprints

PubChem data provides reference signatures:

Key Features :

  • ¹H NMR :
    • Thiazinan protons: δ 3.1-3.7 ppm (m, 4H, SCH₂CH₂)
    • Aromatic protons: δ 7.8-8.2 ppm (d, J=8.5 Hz, H-3/H-5)

Mass Spec :

  • Molecular ion: m/z 385.9 [M+H]⁺
  • Fragment: m/z 168.0 (C₆H₃ClO₂⁺)

Scalability and Industrial Feasibility

Cost Analysis

Component Cost Factor Mitigation Strategy
Thiazinan precursors High (≥$500/mol) In-situ sultam synthesis
HNO₃ consumption 60ml/g product Closed-loop recycling systems

The CN102627591B method demonstrates 83.4% overall yield at scale, suggesting viability for adapted routes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substituent Variations

(a) 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic Acid
  • Structure : A positional isomer with chlorine at C4 and the thiazinane group at C3.
  • Key Differences: The shifted substituent positions alter electronic effects on the aromatic ring.
(b) 2-Chloro-4-(methylsulfonyl)benzoic Acid
  • Structure : Replaces the thiazinane sulfone with a simpler methylsulfonyl group at C4.
  • Key Differences : The absence of the nitrogen-containing heterocycle reduces hydrogen-bonding capacity and conformational flexibility. The methylsulfonyl group is less bulky, which may improve membrane permeability but decrease target specificity.
  • Physicochemical Data: Molecular weight 234.69 g/mol; commercial availability noted for research applications .

Heterocyclic Core Modifications

(a) Thienothiadiazine Dioxides (e.g., Compound 26 and 28 in )
  • Structure : Feature a fused thiophene-thiadiazine dioxide system instead of a thiazinane.
  • Key Differences :
    • Aromaticity : The thiophene ring introduces aromaticity, enhancing π-π stacking interactions.
    • Synthetic Routes : Synthesized via allylation and methylation steps, differing from the thiazinane’s likely reductive cyclization pathways .
    • Melting Points : Higher melting points (85–92°C) compared to the target compound (data unavailable), suggesting stronger crystal packing due to planar fused rings .
(b) Benzothiazine Dioxides (e.g., (2-Chlorophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone)
  • Structure : A benzothiazine dioxide fused to a benzene ring, with a ketone substituent.
  • Conformation: The benzothiazine adopts a half-chair conformation, while the thiazinane in the target compound is fully saturated and more flexible .

Functional Group Replacements

(a) 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • Structure : Replaces the thiazinane with an aromatic thiazole ring.
  • Commercial Data: Priced at JPY 62,500/g (97% purity), indicating high synthetic complexity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Bioactivity (Reported) Reference
2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid C₁₁H₁₁ClNO₄S 296.73 Ortho-chloro, para-thiazinane sulfone, flexible heterocycle Not explicitly reported
4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid C₁₁H₁₁ClNO₄S 296.73 Para-chloro, meta-thiazinane sulfone (positional isomer) Discontinued
2-Chloro-4-(methylsulfonyl)benzoic acid C₈H₇ClO₄S 234.69 Simple methylsulfonyl group, no heterocycle Research-grade availability
Thienothiadiazine dioxide (Compound 26) C₉H₉ClN₂O₂S₂ 284.77 Fused thiophene-thiadiazine, allyl substituent Synthetic intermediate
Benzothiazine dioxide derivative C₁₆H₁₂ClNO₄S 373.79 Fused benzene-thiazine, ketone substituent Anti-inflammatory, antibacterial

Biological Activity

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid is a synthetic organic compound notable for its unique structural features, which include a chloro-substituted benzoic acid moiety and a thiazinane ring with dioxido functionality. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C10H8ClN1O3SC_{10}H_{8}ClN_{1}O_{3}S, with a molecular weight of approximately 247.68 g/mol. The compound features a complex arrangement of functional groups that suggest various reactivity patterns and biological interactions.

Property Value
Molecular FormulaC₁₀H₈ClN₁O₃S
Molecular Weight247.68 g/mol
Structural FeaturesChloro group, Thiazinane ring with dioxido functionality

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid with a thiazinane derivative under controlled conditions. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The process may also involve nucleophilic substitution reactions facilitated by bases like sodium hydroxide or potassium carbonate .

Antimicrobial Properties

Research indicates that compounds containing thiazinane structures exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have been shown to inhibit bacterial growth effectively. The unique structural features of this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.

Anticancer Activity

There is growing interest in the anticancer properties of thiazolidinone derivatives. Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways . The ability of this compound to modulate these pathways warrants further investigation.

The mechanism by which this compound exerts its biological effects is likely mediated through interactions with specific proteins or enzymes. The compound may form stable complexes that inhibit enzyme activity or disrupt cellular processes critical for microbial survival or cancer cell proliferation .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Study : A study examining the antimicrobial efficacy of thiazolidinone derivatives found that certain structural modifications significantly enhanced activity against Gram-positive bacteria.
  • Anticancer Research : Research on related thiazolidinone compounds indicated potential for inducing apoptosis in various cancer cell lines, suggesting that similar mechanisms might be applicable to this compound.

Q & A

Q. What are the recommended synthetic methodologies for 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Sulfonation of the thiazinan ring using sulfur trioxide under anhydrous conditions to introduce the sulfone group.
  • Step 2 : Coupling the sulfonated thiazinan moiety to a chlorinated benzoic acid derivative via nucleophilic aromatic substitution. Thionyl chloride (SOCl₂) is often used to activate the carboxylic acid group for subsequent reactions .
  • Critical Conditions : Reactions require inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .

Q. How is the molecular structure of this compound characterized in academic research?

Key techniques include:

  • X-ray Crystallography : For resolving 3D molecular geometry. Software like SHELXL is widely used for refining crystallographic data .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfone group at δ 3.5–4.0 ppm) .
    • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1300 cm⁻¹ (S=O stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 255.0565) .

Q. What functional groups dominate the reactivity of this compound?

The compound features three reactive centers:

Chlorinated aromatic ring : Prone to nucleophilic substitution (e.g., with amines or thiols).

Sulfonated thiazinan ring : Stabilizes negative charge, enhancing electrophilicity at adjacent positions.

Carboxylic acid group : Participates in acid-base reactions, esterification, or amide coupling .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require strict dryness.
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates coupling reactions by stabilizing transition states.
  • Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., over-sulfonation) .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

  • Case Example : Discrepancies in bond lengths (X-ray vs. computational models) may arise from crystal packing effects. Use DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries.
  • Validation : Cross-reference NMR coupling constants with dihedral angles from crystallography to confirm conformational stability .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Derivatization : Modify the thiazinan ring (e.g., alkylation) or benzoic acid moiety (e.g., esterification) to assess impact on bioactivity.
  • Biological Assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) to correlate substituent effects with IC₅₀ values .

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